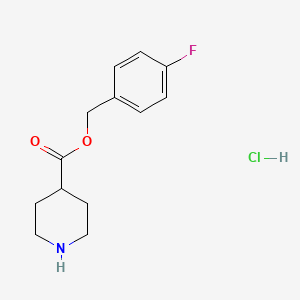![molecular formula C22H16ClN5 B2407585 N-(2-clorobencil)-3-fenil[1,2,3]triazolo[1,5-a]quinazolin-5-amina CAS No. 866350-07-4](/img/structure/B2407585.png)
N-(2-clorobencil)-3-fenil[1,2,3]triazolo[1,5-a]quinazolin-5-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
N-[(2-chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Mecanismo De Acción
Target of Action
epidermidis . These targets suggest that the compound may have antimicrobial properties.
Mode of Action
It’s known that similar compounds interact with their targets through a nucleophilic substitution reaction . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Given its potential antimicrobial properties, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or dna replication, leading to bacterial death .
Pharmacokinetics
The compound’s molecular weight of 49199 suggests it may have suitable properties for oral bioavailability.
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth, given its potential antimicrobial properties . This could lead to the death of bacterial cells, thereby treating bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with an appropriate aryl amine . The starting material, 2-(methylthio)-5-phenyl[1,2,4]triazoloquinazoline, is synthesized from anthranilic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is used in its synthesis, where an aryl amine substitutes a leaving group on the triazoloquinazoline ring.
Oxidation and Reduction: These reactions can modify the functional groups attached to the triazoloquinazoline core, potentially altering its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate and DMF are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
N-[(2-chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other triazoloquinazolines. Its ability to inhibit SHP2 enzyme and its potential antiviral properties make it a promising candidate for further research .
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5/c23-18-12-6-4-10-16(18)14-24-21-17-11-5-7-13-19(17)28-22(25-21)20(26-27-28)15-8-2-1-3-9-15/h1-13H,14H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESLCMQHYTWPCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2407504.png)


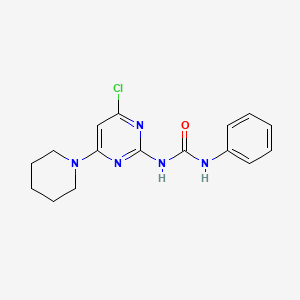
![2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2407510.png)
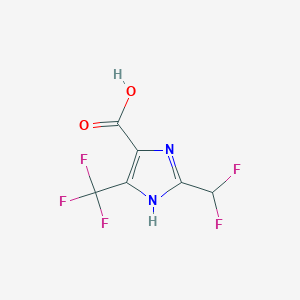

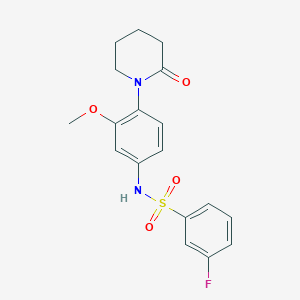
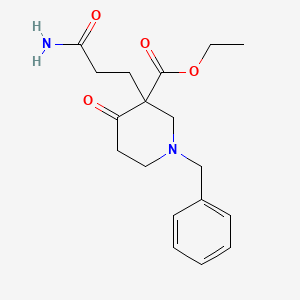
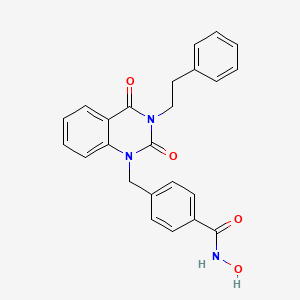
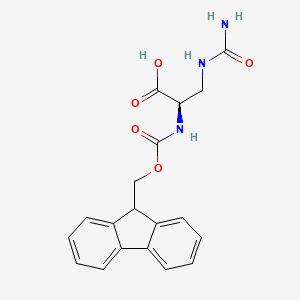
![({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine](/img/structure/B2407523.png)
